1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
CAS No.: 1006451-29-1
Cat. No.: VC6034053
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006451-29-1 |
|---|---|
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 |
| IUPAC Name | 1-butan-2-yl-4-chloropyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | QXXQAXVEVDNYLN-UHFFFAOYSA-N |
| SMILES | CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. Substituents include:
-
A sec-butyl group (-CH(CH2CH3)CH2CH3) at position 1, introducing steric bulk.
-
A chlorine atom at position 4, enhancing electrophilic reactivity.
-
A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and salt formation .
The IUPAC name, 1-butan-2-yl-4-chloropyrazole-3-carboxylic acid, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂ | |
| Molecular Weight | 202.64 g/mol | |
| Boiling Point | 332.3±22.0 °C (760 mmHg) | |
| Density | 1.3±0.1 g/cm³ | |
| Canonical SMILES | CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (predicted): Signals at δ 1.2–1.4 ppm (sec-butyl CH3), δ 2.5–2.7 ppm (CH2 groups), and δ 12.1 ppm (carboxylic acid proton) .
-
¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 100–150 ppm) .
Infrared (IR) Spectroscopy:
Computational Insights:
Density Functional Theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 15°–20° between the carboxylic acid and sec-butyl groups . The chlorine atom induces a dipole moment of 3.2 Debye, favoring electrophilic substitution at position 5 .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. A representative pathway involves:
-
Formation of Hydrazone: Reaction of ethyl 4-chloro-3-oxobutanoate with sec-butylhydrazine in ethanol under reflux.
-
Cyclization: Acid-catalyzed (e.g., HCl) ring closure to form the pyrazole core.
-
Ester Hydrolysis: Treatment with NaOH to yield the carboxylic acid.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 78% |
| Temperature | 80°C | |
| Catalyst | HCl (1M) |
Reactivity Profile
-
Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines (e.g., NH3, yielding 4-amino derivatives) under basic conditions.
-
Esterification: The carboxylic acid reacts with alcohols (e.g., ethanol) to form esters like ethyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate (CAS 1856027-44-5).
-
Metal Coordination: The pyrazole nitrogen and carboxylate oxygen bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
Applications in Medicinal Chemistry
Enzyme Inhibition
5-Aryl-1H-pyrazole-3-carboxylic acids, including this compound, selectively inhibit human carbonic anhydrases IX and XII (hCA IX/XII), isoforms overexpressed in hypoxic tumors . Key findings:
Antibacterial Agents
Derivatives bearing fluorinated substituents exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by targeting penicillin-binding proteins .
Comparative Analysis with Analogues
Table 3: Structural Modifications and Bioactivity
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Ethyl ester (CAS 1856027-44-5) | -COOEt vs. -COOH | Reduced hCA inhibition (IC₅₀ = 45 nM) |
| 4-Amino analogue | -Cl → -NH2 | Enhanced solubility (LogP = 1.2) |
Industrial and Environmental Considerations
Scalability
Kilogram-scale synthesis achieves 85% purity via crystallization from hexane/ethyl acetate .
Ecotoxicity
The compound exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna), necessitating controlled waste management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume